molecular formula C12H15NO2 B13202690 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde

4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde

Cat. No.: B13202690
M. Wt: 205.25 g/mol
InChI Key: KYNZNAQPIJBVGM-UHFFFAOYSA-N
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Description

4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde is an organic compound with a unique structure that includes a benzaldehyde moiety substituted with a hydroxy-methylazetidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde typically involves the reaction of 2-methylbenzaldehyde with a suitable azetidine derivative. One common method is the condensation reaction between 2-methylbenzaldehyde and 3-hydroxy-3-methylazetidine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzoic acid.

    Reduction: 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzyl alcohol.

    Substitution: 4-(3-Alkoxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde or 4-(3-Acyl-3-methylazetidin-1-yl)-2-methylbenzaldehyde.

Scientific Research Applications

4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxy and aldehyde groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxy-3-methylazetidin-1-yl)benzaldehyde
  • 4-Chloro-3-(3-hydroxy-3-methylazetidin-1-yl)sulfonylbenzonitrile
  • 1-(4-(3-Hydroxy-3-methylazetidin-1-yl)phenyl)propan-1-one

Uniqueness

4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde is unique due to the presence of both a hydroxy-methylazetidinyl group and a methyl-substituted benzaldehyde moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-(3-hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde

InChI

InChI=1S/C12H15NO2/c1-9-5-11(4-3-10(9)6-14)13-7-12(2,15)8-13/h3-6,15H,7-8H2,1-2H3

InChI Key

KYNZNAQPIJBVGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CC(C2)(C)O)C=O

Origin of Product

United States

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